7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound “7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a derivative of coumarin . Coumarins are a type of chemical compound found in many plants. They have a 2H-chromen-2-one backbone, which is also known as a benzopyrone structure, consisting of a benzene ring joined to a pyrone ring .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the hydroxy group might be involved in reactions such as esterification or ether formation. The carboxamide group could participate in reactions such as hydrolysis or reduction .Scientific Research Applications
Synthesis and Properties of Polyamides with Coumarin Chromophores
A novel diacid monomer, incorporating substituents related to the chemical structure of interest, was synthesized and used to produce new aromatic polyamides featuring photosensitive coumarin pendent groups. These polyamides exhibited moderate viscosity, increased solubility in aprotic polar solvents, and amorphous characteristics, leading to the casting of transparent, flexible, and tough films. The materials showed good thermal properties, with high glass transition temperatures and decomposition onset above 390°C. UV illumination induced crosslinking through a [2π + 2π] photocycloaddition, highlighting their potential in photoreactive applications (Nechifor, 2009).
Antimicrobial Activity and Molecular Calculations
Benzopyrone derivatives, sharing core structural motifs with the compound , were synthesized, showing antimicrobial activities. This research not only explores the synthetic pathways but also evaluates their biological potential, further corroborated by semi-empirical AM1-MO calculations, suggesting a link between structure and antimicrobial efficacy (El-Shaaer, 2012).
Molecular Probe for Hydroxyl Radicals
A novel DNA-binding, coumarin-based fluorescent hydroxyl radical indicator was synthesized for assessing quantum efficiency compared to other indicators. This compound transforms into a fluorescent derivative upon interaction with hydroxyl radicals in aqueous solutions, showcasing its utility in detecting reactive oxygen species near DNA, which is crucial for understanding oxidative stress and potential therapeutic interventions (Singh et al., 2008).
Selective Carbonic Anhydrase Inhibitors
A series of 7-hydroxycoumarin-3-carboxamides were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isoforms, particularly those associated with tumors. These compounds exhibited selective inhibition, highlighting their potential in developing novel anticancer therapies by targeting specific isoforms involved in tumor growth and metastasis (Thacker et al., 2019).
Fluorescence Properties in Solid State
The synthesis and characterization of benzo[c]coumarin carboxylic acids, including derivatives structurally related to the chemical , revealed excellent fluorescence properties both in solution and solid state. This research provides insights into the photophysical behavior of these compounds, suggesting their application in fluorescence-based technologies and materials science (Shi et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its biological activity. Many coumarin derivatives have been found to have biological activity, including anti-HIV , anticancer , anti-microbial , and anti-inflammatory effects . The exact mechanism of action would depend on the specific activities of this compound.
Properties
IUPAC Name |
7-hydroxy-N-(6-methylpyridin-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9-3-2-4-14(17-9)18-15(20)12-7-10-5-6-11(19)8-13(10)22-16(12)21/h2-8,19H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEWUGPHDFOSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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